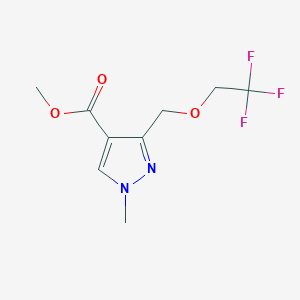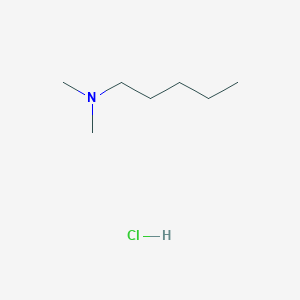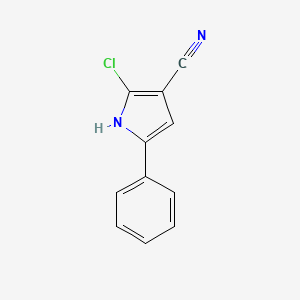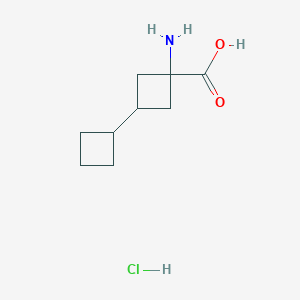![molecular formula C16H12Cl3NS2 B2385167 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-95-8](/img/structure/B2385167.png)
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7C4D2DB) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. 7C4D2DB is a member of the benzothiazepine family of compounds and has been shown to have a variety of biochemical and physiological effects. This article will discuss the synthesis method for 7C4D2DB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for its use in scientific research.
作用機序
The exact mechanism of action of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body and modulating their activity. Specifically, this compound has been shown to bind to the G-protein coupled receptor family, which is involved in a variety of biological processes, including cell signaling, cell growth, and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to modulate the activity of various enzymes, including cyclo-oxygenase, lipoxygenase, and phospholipase A2. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
実験室実験の利点と制限
The use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in lab experiments has several advantages. It is easily synthesized in aqueous solution and is relatively stable, making it suitable for use in a variety of experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. The main limitation of this compound is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in scientific research. One potential direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes. Additionally, further research into the exact mechanism of action of this compound could lead to the development of more effective drugs based on the compound. Finally, this compound could be used as a model compound to study the structure-activity relationships of other benzothiazepines, which could lead to the development of more effective drugs for a variety of conditions.
合成法
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is synthesized through a multi-step reaction involving the condensation of 4-chloro-2-chlorobenzylsulfanyl-1,3-dihydro-2H-benzothiazepine and 7-chloro-1,5-dihydro-2H-benzothiazepine. The first step of the reaction involves the condensation of the two molecules to form an intermediate, which is then hydrolyzed to yield the final product. The reaction is carried out in aqueous solution at a temperature of approximately 100°C and is typically completed in approximately two hours.
科学的研究の応用
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of benzothiazepines, as well as to investigate the mechanisms of action of these compounds. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes.
特性
IUPAC Name |
7-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NS2/c17-11-2-1-10(13(19)7-11)9-22-16-5-6-21-15-4-3-12(18)8-14(15)20-16/h1-4,7-8H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBGBSMGYHPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)



![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)
![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)
![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)

